molecular formula C8H7NO5 B1593974 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde CAS No. 2454-72-0

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde

Cat. No. B1593974
CAS RN: 2454-72-0
M. Wt: 197.14 g/mol
InChI Key: INFACQKUQJGVFF-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 . It is a solid substance and is used as a starting material in the synthesis of a novel class of cis-locked combretastatins named combretabenzodiazepines .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde consists of a benzene ring substituted with hydroxy, methoxy, and nitro groups . The exact positions of these substituents on the benzene ring give the compound its unique properties.


Physical And Chemical Properties Analysis

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde is a solid substance . It has a density of 1.5±0.1 g/cm3 , a boiling point of 399.3±42.0 °C , and a flash point of 195.3 °C . It is stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Preparation of Pyrrolobenzodiazepines

Pyrrolobenzodiazepines are a class of compounds that have shown promise in cancer research. 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde can be used in the synthesis of these compounds .

Proteomics Research

Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound has been mentioned as a product for proteomics research applications .

Synthesis of Spiropyran-based Receptors

Spiropyrans are a class of organic compounds that can undergo photochromic transformation, making them useful in the development of molecular switches and sensors. There’s a mention of a similar compound being used for the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptors .

Synthesis of Benzohydrazide Dihydrate

Benzohydrazides are used in the synthesis of various organic compounds. A similar compound has been used in the synthesis of (E)-2,4-dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate .

Synthesis of Ethyl Butanoate Derivatives

Ethyl butanoate is an ester with a fruity odor, used in perfumes and as a food flavoring. A similar compound has been used in the synthesis of ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)butanoate .

Synthesis of Indoline Derivatives

Indolines are a type of heterocyclic compound that are part of many bioactive molecules. A similar compound has been used in the synthesis of 1-(3-carbomethoxypropyl)-3-3-dimethyl-8-methoxy-6-nitrospiro[2H-1]-benzopyran-2,2-indoline .

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

4-hydroxy-5-methoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8-2-5(4-10)6(9(12)13)3-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFACQKUQJGVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277606
Record name 4-hydroxy-5-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde

CAS RN

2454-72-0
Record name 2454-72-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3043
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-5-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-5-methoxy-2-nitrobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
RJS Beer, K Clarke, HF Davenport… - Journal of the Chemical …, 1951 - pubs.rsc.org
… In the preparation of 5-hydroxy-4-methoxy- and 4-hydroxy-5-methoxy-2-nitrobenzaldehyde the isomerides, 3-hydroxy-4-methoxy- and 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, were …
Number of citations: 16 pubs.rsc.org
Y Cheng, C He, K Ren, Y Rong, C Xiao… - Macromolecular …, 2018 - Wiley Online Library
… 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde was reduced in the presence of sodium borohydride (NaBH 4 ). Typically, 4-hydroxy-5-methoxy-2-nitrobenzaldehyde (7.9 g, 40 mmol) was …
Number of citations: 23 onlinelibrary.wiley.com
X Liu, Z Tian, C Chen, HR Allcock - Polymer Chemistry, 2013 - pubs.rsc.org
UV-cleavable star polymers composed of a well-defined 6-arm amphiphilic block copolymer and a UV-cleavable core with photolabile o-nitrobenzyl groups have been synthesized and …
Number of citations: 34 pubs.rsc.org
K Critchley, JP Jeyadevan, H Fukushima, M Ishida… - Langmuir, 2005 - ACS Publications
… 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde (9). The benzylated vanillin (1 g, 4.13 mmol) … (20 mL) under N 2 was added 4-hydroxy-5-methoxy-2-nitrobenzaldehyde, 9 (80 mg, 0.4 mmol). …
Number of citations: 58 pubs.acs.org
SC Tsai, JP Klinman - Bioorganic chemistry, 2003 - Elsevier
… 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde 9 (6-nitrovanillin). A mixture of pure O-benzyl-6-nitrovanillin (35 g, 0.123 mol) and acetic acid (240 mL) was kept at 85 C while 48% …
Number of citations: 42 www.sciencedirect.com
G Somalo-Barranco, ACP Zottola, AO Abdulrahman… - Cell chemical …, 2023 - cell.com
… 4-(hydroxymethyl)-2-methoxy-5-nitrophenol (5) To an ice-cooled solution of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde (4) (1.57 g, 7.96 mmol, 1 eq) in ethanol (45 mL, 0.2 M) under a …
Number of citations: 2 www.cell.com
J Vuilleumier - 2019 - infoscience.epfl.ch
Nowadays, cancer is one of the leading causes of death in developed countries. The actual medical tools to detect cancer at early stage suffer to their low sensitivity. The design of …
Number of citations: 1 infoscience.epfl.ch
AC Tiberghien, C von Bulow, C Barry… - … Process Research & …, 2018 - ACS Publications
This work describes the enabling synthesis of tesirine, a pyrrolobenzodiazepine antibody–drug conjugate drug-linker. Over the course of four synthetic campaigns, the discovery route …
Number of citations: 17 pubs.acs.org
P Andriollo, CK Hind, P Picconi, KS Nahar… - ACS Infectious …, 2018 - ACS Publications
Antimicrobial resistance has become a major global concern. Development of novel antimicrobial agents for the treatment of infections caused by multidrug resistant (MDR) pathogens …
Number of citations: 22 pubs.acs.org
E Janett, Y Bernardinelli, D Müller… - Bioconjugate …, 2015 - ACS Publications
Neuroscience studies require technologies able to deliver compounds with both scale and timing compatibility with morphological and physiological synaptic properties. In this light, two-…
Number of citations: 14 pubs.acs.org

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